molecular formula C9H8BrFO2 B1343881 2-Bromo-1-(2-fluoro-3-methoxyphenyl)ethanone CAS No. 1427363-68-5

2-Bromo-1-(2-fluoro-3-methoxyphenyl)ethanone

Cat. No. B1343881
M. Wt: 247.06 g/mol
InChI Key: AMPWSRBBALVFAL-UHFFFAOYSA-N
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Description

The compound 2-Bromo-1-(2-fluoro-3-methoxyphenyl)ethanone is a brominated aromatic ketone with potential applications in various chemical syntheses. While the specific compound is not directly discussed in the provided papers, related brominated aromatic ketones have been synthesized and studied, indicating a general interest in such compounds for their utility in chemical reactions and potential biological activities.

Synthesis Analysis

The synthesis of brominated aromatic ketones typically involves the introduction of a bromine atom into an aromatic compound. For instance, the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone was achieved using Br2 as a brominating reagent, resulting in a yield of 64.7% with a purity of 90.2% . Similarly, the synthesis of 2-bromo-1-(2,5-dimethoxyphenyl)ethanone was performed through a halogen-exchange reaction, which was found to be an effective method for introducing a bromine atom into the aromatic ring . These methods could potentially be adapted for the synthesis of 2-Bromo-1-(2-fluoro-3-methoxyphenyl)ethanone.

Molecular Structure Analysis

The molecular structure of brominated aromatic ketones can be complex, with the potential for various electronic and steric effects due to the presence of substituents on the aromatic ring. For example, the molecular structure and vibrational frequencies of a related compound, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated using both experimental and theoretical methods, revealing insights into the geometrical parameters and stability of the molecule . These studies are crucial for understanding the reactivity and potential applications of such compounds.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones are influenced by the presence of bromine and other substituents on the aromatic ring. For instance, the crystal structures of related compounds show that molecules can be linked by hydrogen bonds and π–π stacking interactions, which can affect their physical properties and reactivity . Additionally, the presence of bromine atoms can significantly impact the compound's reactivity, as seen in the importance of Br⋯Br and Br⋯H/H⋯Br contacts in the molecular stack of a tribrominated compound .

Scientific Research Applications

  • Scientific Field: Pharmaceutical Chemistry

    • Application : Indole derivatives, which can be synthesized using similar compounds, have shown a wide range of biological activities .
    • Methods of Application : The synthesis of indole derivatives involves various chemical reactions, including electrophilic substitution due to excessive π-electrons delocalization .
    • Results or Outcomes : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Scientific Field: Organic Chemistry

    • Application : Direct arylation of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes .
    • Methods of Application : This involves palladium-catalyzed direct arylation using only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base .
    • Results or Outcomes : High yields in arylated heteroarenes were obtained using this method .

Safety And Hazards

The compound is classified as combustible and acutely toxic . It can cause skin and eye irritation, and may be harmful if inhaled . It is recommended to handle the compound under inert gas and protect it from moisture .

properties

IUPAC Name

2-bromo-1-(2-fluoro-3-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-8-4-2-3-6(9(8)11)7(12)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPWSRBBALVFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(2-fluoro-3-methoxyphenyl)ethanone

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